1,1'-Biphenyl, 2-bromo-4,4'-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl, 2-bromo-4,4’-dimethyl-: is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two benzene rings connected by a single bond, with a bromine atom and two methyl groups attached to the rings. The molecular formula of this compound is C14H13Br , and it has a molecular weight of 261.16 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 2-bromo-4,4’-dimethyl- can be synthesized through various methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Friedel-Crafts Alkylation: This method involves the alkylation of biphenyl with a bromomethyl group in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: The industrial production of 1,1’-Biphenyl, 2-bromo-4,4’-dimethyl- often involves large-scale Suzuki-Miyaura coupling reactions due to their high yield and efficiency. The reaction conditions are optimized to ensure maximum product formation with minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 1,1’-Biphenyl, 2-bromo-4,4’-dimethyl- undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the bromine atom and methyl groups, which activate the benzene rings towards electrophilic attack.
Oxidation: The compound can be oxidized to form corresponding biphenyl derivatives with different functional groups.
Reduction: The bromine atom can be reduced to form the corresponding biphenyl derivative without the bromine atom.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products:
Electrophilic Substitution: Products include halogenated, nitrated, and sulfonated biphenyl derivatives.
Oxidation: Products include biphenyl carboxylic acids and biphenyl ketones.
Reduction: Products include biphenyl derivatives without the bromine atom.
Scientific Research Applications
1,1’-Biphenyl, 2-bromo-4,4’-dimethyl- has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological processes and the development of new pharmaceuticals.
Medicine: The compound is used in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 2-bromo-4,4’-dimethyl- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular macromolecules .
Comparison with Similar Compounds
Uniqueness: 1,1’-Biphenyl, 2-bromo-4,4’-dimethyl- is unique due to the specific positioning of the bromine atom and the two methyl groups on the biphenyl scaffold. This unique structure imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2-bromo-4-methyl-1-(4-methylphenyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br/c1-10-3-6-12(7-4-10)13-8-5-11(2)9-14(13)15/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSPREZOOUXXRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.